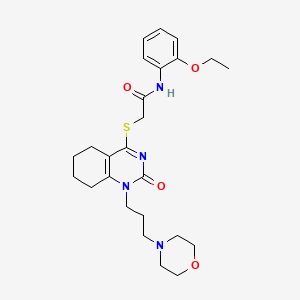
N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O4S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C25H34N4O4S, with a molecular weight of 486.6 g/mol. Its structure features a thioacetamide moiety linked to a hexahydroquinazoline derivative and an ethoxyphenyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H34N4O4S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 899950-59-5 |
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.2 to 1.575 µM against MCF-7 breast cancer cells .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by increasing the levels of active caspases (Caspase 3, 8, and 9). This activation suggests that both intrinsic and extrinsic apoptotic pathways are involved in its mechanism of action .
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase in MCF-7 cells. This indicates its potential as an anti-cancer agent by halting cell division .
Biological Assays and Efficacy
Several studies have evaluated the efficacy of this compound in various biological assays:
Antiproliferative Activity
The following table summarizes the antiproliferative effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.575 | Induction of apoptosis; cell cycle arrest |
| Panc-1 | 1.4 | Induction of apoptosis; caspase activation |
Apoptosis Induction
The compound exhibited significant pro-apoptotic activity as indicated by:
- Increased levels of cytochrome C.
- Enhanced expression of BAX and reduced Bcl-2 levels.
These changes suggest a shift towards a pro-apoptotic environment within treated cells .
Case Studies
A notable study investigated the effects of similar quinazoline derivatives on cancer cells. The findings demonstrated that these compounds not only inhibited cell growth but also effectively induced apoptosis through caspase activation and mitochondrial pathway engagement .
In another case study involving MCF-7 cells treated with related compounds, significant increases in active Caspase 3 levels were observed compared to untreated controls. This highlights the potential of such compounds in cancer therapy through targeted apoptosis induction .
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-2-33-22-11-6-4-9-20(22)26-23(30)18-34-24-19-8-3-5-10-21(19)29(25(31)27-24)13-7-12-28-14-16-32-17-15-28/h4,6,9,11H,2-3,5,7-8,10,12-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCLZQSAMVDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













